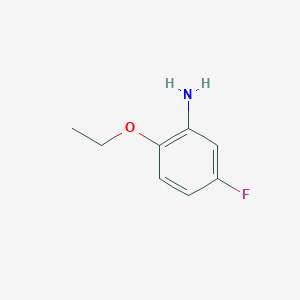

2-Ethoxy-5-fluoroaniline

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-ethoxy-5-fluoroaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10FNO/c1-2-11-8-4-3-6(9)5-7(8)10/h3-5H,2,10H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVOCAMLPFHWHEV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)F)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10FNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Ethoxy-5-fluoroaniline: A Key Intermediate in Modern Drug Discovery

This guide provides a comprehensive technical overview of 2-Ethoxy-5-fluoroaniline, a substituted aniline derivative of increasing importance in the pharmaceutical and life sciences sectors. Targeted at researchers, medicinal chemists, and professionals in drug development, this document delves into the compound's fundamental properties, synthesis, applications, and safety considerations, underpinned by scientific literature and established protocols.

Introduction

This compound (CAS No: 946774-81-8) is an aromatic amine that has garnered significant interest as a versatile building block in organic synthesis.[1] Its unique trifunctional substitution pattern—an activating amino group, a lipophilic ethoxy group, and an electron-withdrawing fluorine atom—imparts a distinct combination of reactivity and physicochemical properties. These characteristics are particularly advantageous in the design of novel therapeutic agents, where the strategic incorporation of fluorine and ether linkages can profoundly influence a molecule's metabolic stability, membrane permeability, and target-binding affinity. This guide aims to be a critical resource for scientists leveraging this valuable intermediate in their research and development endeavors.

Physicochemical and Structural Characteristics

A thorough understanding of a compound's physical and chemical properties is paramount for its effective application in synthesis and drug design. Key identifiers and properties for this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 946774-81-8 | [1][2] |

| Molecular Formula | C₈H₁₀FNO | N/A |

| Molecular Weight | 155.17 g/mol | N/A |

| Appearance | White powder | [1] |

| Purity | Typically ≥ 99% | [1] |

Further experimental data on properties such as melting point, boiling point, and solubility are not extensively reported in publicly available literature and would require experimental determination.

The structure of this compound is depicted below:

Figure 1: Chemical structure of this compound.

Synthesis and Manufacturing

A common strategy for the preparation of fluorinated anilines involves the catalytic hydrogenation of the corresponding nitroaromatic compound.[3][4] In the case of this compound, a potential precursor is 2-ethoxy-5-fluoro-1-nitrobenzene. The synthesis of this precursor could be achieved through a nucleophilic aromatic substitution (SNAr) reaction on a suitable di-substituted benzene ring.

Postulated Synthetic Workflow:

Figure 2: A postulated synthetic workflow for this compound.

Experimental Protocol: Reduction of a Nitroaromatic Precursor (General Procedure)

The following is a generalized protocol for the reduction of a nitroaromatic compound to an aniline, which would be the final step in the synthesis of this compound from its nitro precursor.

Materials:

-

Nitroaromatic precursor (e.g., 2-ethoxy-5-fluoro-1-nitrobenzene)

-

Solvent (e.g., Ethanol, Ethyl Acetate)

-

Catalyst (e.g., Palladium on Carbon (Pd/C), Raney Nickel)

-

Hydrogen source (e.g., Hydrogen gas, Ammonium formate)

-

Inert gas (e.g., Nitrogen, Argon)

Procedure:

-

The nitroaromatic precursor is dissolved in a suitable solvent in a reaction vessel.

-

The catalyst is carefully added to the solution under an inert atmosphere.

-

The reaction vessel is purged with an inert gas and then filled with hydrogen gas to the desired pressure.

-

The reaction mixture is stirred vigorously at a specified temperature until the reaction is complete (monitored by TLC or LC-MS).

-

Upon completion, the reaction mixture is filtered to remove the catalyst.

-

The filtrate is concentrated under reduced pressure to yield the crude aniline product.

-

The crude product can be purified by recrystallization or column chromatography.

It is imperative that all synthetic procedures are conducted by trained professionals in a controlled laboratory environment with appropriate safety precautions.

Applications in Drug Development and Medicinal Chemistry

The incorporation of fluorine into drug candidates is a widely employed strategy in medicinal chemistry to enhance pharmacokinetic and pharmacodynamic properties.[5][6] this compound serves as a valuable intermediate in the synthesis of a range of biologically active molecules. While specific blockbuster drugs directly synthesized from this compound are not prominently disclosed, its structural motifs are present in various classes of therapeutic agents.

The applications of structurally related fluoroanilines are well-documented in the development of oncology and anti-infective agents.[5][7] The presence of the fluorine atom can block metabolic oxidation at that position, increasing the drug's half-life. The ethoxy group can enhance lipophilicity, which may improve cell membrane permeability and oral bioavailability.

Potential Therapeutic Areas:

-

Oncology: As an intermediate for kinase inhibitors and other anti-cancer agents.[7]

-

Anti-infectives: In the synthesis of novel antibacterial and antiviral compounds.

-

Central Nervous System (CNS) Disorders: As a building block for compounds targeting CNS receptors.

Figure 3: Potential application areas for this compound.

Spectroscopic Characterization

While a comprehensive, publicly available spectral database for this compound is limited, the expected spectroscopic signatures can be predicted based on its structure and data from analogous compounds.

-

¹H NMR: The proton NMR spectrum would be expected to show characteristic signals for the aromatic protons, with coupling patterns influenced by the fluorine and ethoxy substituents. Signals for the ethoxy group (a triplet and a quartet) and the amine protons would also be present.

-

¹³C NMR: The carbon NMR spectrum would display distinct signals for the eight carbon atoms, with the carbon atoms attached to fluorine and oxygen showing characteristic chemical shifts.

-

IR Spectroscopy: The infrared spectrum would be expected to show characteristic absorption bands for the N-H stretching of the amine group (around 3300-3500 cm⁻¹), C-H stretching of the aromatic and aliphatic groups, C=C stretching of the aromatic ring, and C-O and C-F stretching vibrations.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (155.17 g/mol ).

Safety and Handling

As with all chemical reagents, this compound should be handled with care in a well-ventilated laboratory, and appropriate personal protective equipment (PPE) should be worn. Based on the safety data for structurally similar fluoroanilines, the following hazards may be associated with this compound:

-

Skin and Eye Irritation: May cause irritation upon contact.[8]

-

Toxicity: May be harmful if swallowed, inhaled, or absorbed through the skin.[9][10]

Recommended Handling Precautions:

-

Wear safety goggles, gloves, and a lab coat.

-

Use in a chemical fume hood to avoid inhalation of dust or vapors.

-

Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

-

Store in a tightly sealed container in a cool, dry place.

For detailed safety information, it is essential to consult the specific Safety Data Sheet (SDS) provided by the supplier.[8][9]

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential in the field of drug discovery and development. Its unique structural features make it an attractive building block for the synthesis of complex and biologically active molecules. While detailed, publicly available data on some of its properties and specific applications remain limited, this guide provides a foundational understanding based on established chemical principles and data from analogous compounds. As research in medicinal chemistry continues to advance, the importance of strategically functionalized intermediates like this compound is expected to grow, paving the way for the development of next-generation therapeutics.

References

- 1. This compound, CasNo.946774-81-8 ZHEJIANG JIUZHOU CHEM CO.,LTD China (Mainland) [jiuzhoua.lookchem.com]

- 2. This compound | 946774-81-8 [amp.chemicalbook.com]

- 3. US5856577A - Process for the preparation of fluoroanilines from fluorinated nitrated benzene compounds - Google Patents [patents.google.com]

- 4. nbinno.com [nbinno.com]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. Buy 2-(2,2-Difluoroethoxy)-5-fluoroaniline hydrochloride | 1431964-57-6 [smolecule.com]

- 8. fishersci.com [fishersci.com]

- 9. fishersci.com [fishersci.com]

- 10. lobachemie.com [lobachemie.com]

Spectroscopic Analysis of 2-Ethoxy-5-fluoroaniline: A Technical Guide

An In-depth Examination of the Spectroscopic Signatures for a Key Pharmaceutical Intermediate

Foreword

For researchers and professionals in drug development and chemical synthesis, the precise characterization of molecular structures is a foundational requirement for ensuring the purity, safety, and efficacy of pharmaceutical compounds. 2-Ethoxy-5-fluoroaniline (CAS No. 946774-81-8), a substituted aniline derivative, represents a significant building block in the synthesis of various active pharmaceutical ingredients.[1][2] Its molecular structure, featuring an ethoxy group and a fluorine atom on the aniline ring, gives rise to a unique spectroscopic fingerprint. This technical guide provides a detailed, albeit currently theoretical, exploration of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound.

Note to the Reader: As of the latest search, publicly available, experimentally verified spectroscopic data for this compound is not available. The following sections are therefore based on established principles of spectroscopy and data from analogous structures to provide a predictive guide for researchers. This document will be updated as empirical data becomes available.

Molecular Structure and Its Spectroscopic Implications

The molecular structure of this compound is the primary determinant of its interaction with different forms of electromagnetic radiation, which is the basis of all spectroscopic techniques. Understanding the arrangement of atoms and functional groups allows for the prediction of its spectral features.

Molecular Formula: C₈H₁₀FNO[3]

Molecular Weight: 155.17 g/mol [3]

The key structural features that will influence the spectra are:

-

Aromatic Ring: The benzene ring will show characteristic signals in both NMR and IR spectroscopy.

-

Amino Group (-NH₂): This primary amine will have distinct IR stretching vibrations and its protons will be visible in the ¹H NMR spectrum.

-

Ethoxy Group (-OCH₂CH₃): The methylene and methyl protons of the ethoxy group will exhibit a characteristic ethyl pattern (a quartet and a triplet) in the ¹H NMR spectrum.

-

Fluorine Atom (-F): The presence of fluorine, a spin-active nucleus (¹⁹F), will introduce spin-spin coupling with neighboring protons and carbons, which will be observable in the ¹H and ¹³C NMR spectra.

Below is a diagram illustrating the molecular structure and the numbering of the carbon and hydrogen atoms for the purpose of spectroscopic assignment.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. The following are the predicted ¹H and ¹³C NMR spectra.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum will provide information on the number of different types of protons, their chemical environment, and their proximity to other protons.

| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~1.4 | Triplet | 3H | -OCH₂CH ₃ | The methyl protons are coupled to the two methylene protons. |

| ~3.8 | Broad Singlet | 2H | -NH ₂ | The amine protons often appear as a broad signal and may exchange with trace amounts of water in the solvent. |

| ~4.0 | Quartet | 2H | -OCH ₂CH₃ | The methylene protons are coupled to the three methyl protons. |

| ~6.5 - 7.0 | Multiplet | 3H | Aromatic Protons | The aromatic protons will be split by each other and by the fluorine atom, leading to complex multiplets. |

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will indicate the number of chemically non-equivalent carbon atoms. The presence of fluorine will cause splitting of the signals for the carbons close to it.

| Chemical Shift (δ) (ppm) | Assignment | Rationale |

| ~15 | -OCH₂C H₃ | The methyl carbon of the ethoxy group. |

| ~64 | -OC H₂CH₃ | The methylene carbon of the ethoxy group. |

| ~100 - 150 | Aromatic Carbons | The six aromatic carbons will appear in this region. The carbon attached to the fluorine will show a large coupling constant (¹JCF), and the adjacent carbons will show smaller coupling constants (²JCF and ³JCF). |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which causes molecular vibrations (stretching and bending).

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| 3300 - 3500 | N-H Stretch | Primary Amine (-NH₂) |

| 2850 - 3000 | C-H Stretch | Aliphatic (Ethoxy group) |

| ~3030 | C-H Stretch | Aromatic |

| 1600 - 1650 | N-H Bend | Primary Amine (-NH₂) |

| 1450 - 1600 | C=C Stretch | Aromatic Ring |

| 1200 - 1250 | C-O Stretch | Aryl Ether |

| 1000 - 1300 | C-N Stretch | Aromatic Amine |

| ~1100 | C-F Stretch | Aryl Fluoride |

The workflow for identifying the key functional groups using IR spectroscopy is as follows:

Caption: IR spectral analysis workflow for this compound.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, electron ionization (EI) would likely be used.

Predicted Fragmentation Pattern:

-

Molecular Ion (M⁺): The molecular ion peak would be observed at m/z = 155, corresponding to the molecular weight of the compound.

-

Loss of Ethylene: A common fragmentation pathway for ethoxy-substituted aromatic compounds is the loss of an ethylene molecule (C₂H₄, 28 Da) via a McLafferty-type rearrangement, leading to a fragment at m/z = 127.

-

Loss of an Ethyl Radical: Cleavage of the ethyl group could result in a fragment at m/z = 126.

-

Other Fragments: Further fragmentation of the aromatic ring and loss of small molecules like HCN could also be observed.

The fragmentation can be visualized as follows:

Caption: Predicted major fragmentation pathways for this compound in EI-MS.

Conclusion and Future Outlook

The spectroscopic characterization of this compound is crucial for its use in pharmaceutical synthesis. This guide provides a predictive framework for its ¹H NMR, ¹³C NMR, IR, and MS spectra based on fundamental principles and data from similar molecules. The availability of empirical data in the future will allow for a direct comparison and refinement of these predictions. For researchers working with this compound, the information presented here should serve as a valuable reference for initial identification and quality control.

References

An In-Depth Technical Guide to the Solubility and Stability of 2-Ethoxy-5-fluoroaniline

Introduction: The Significance of 2-Ethoxy-5-fluoroaniline in Modern Synthesis

This compound is a substituted aniline that serves as a critical building block in the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical industries. Its unique trifunctional substitution pattern—comprising an electron-donating ethoxy group, an electron-withdrawing fluorine atom, and a reactive amino group—imparts specific properties that make it a valuable intermediate. The fluorine atom can enhance metabolic stability and binding affinity of target molecules, while the ethoxy and amino groups provide handles for diverse chemical transformations.

For researchers and process chemists, a comprehensive understanding of the physicochemical properties of this compound is not merely academic; it is a prerequisite for successful process development, formulation, and regulatory compliance. Poor solubility can create significant hurdles in reaction kinetics and purification, while instability can lead to impurity formation, compromising the yield, purity, and safety of the final active pharmaceutical ingredient (API).

This guide provides a deep dive into the solubility and stability profiles of this compound. It is designed to equip researchers, scientists, and drug development professionals with both the theoretical grounding and the practical, field-proven methodologies required to confidently handle and characterize this important intermediate. The protocols described herein are designed as self-validating systems, integrating analytical checkpoints to ensure data integrity and reproducibility.

Section 1: Core Physicochemical Properties

A foundational understanding of a molecule's intrinsic properties is the starting point for predicting its behavior in various chemical environments. The properties of this compound are dictated by the interplay of its functional groups. The amino group provides a site for hydrogen bonding and basicity, the ethoxy group adds some lipophilicity, and the fluorine atom influences electronic properties and bond strengths.

| Property | Value / Description | Source |

| CAS Number | 946774-81-8 | [1][2] |

| Molecular Formula | C₈H₁₀FNO | [3] |

| Molecular Weight | 155.17 g/mol | [4] |

| Appearance | Typically a white to off-white powder or solid | [5] |

| Computed XLogP3 | 1.8 | [4] |

| Hydrogen Bond Donors | 1 (from -NH₂) | [4] |

| Hydrogen Bond Acceptors | 2 (from -O- and -N-) | [4] |

Note: XLogP3 is a computed value for the octanol-water partition coefficient, indicating moderate lipophilicity. An XLogP3 value between 1 and 3 suggests that the compound will have balanced solubility in aqueous and organic media, though experimental verification is essential.

Section 2: Solubility Profile and Experimental Determination

Solubility is a critical parameter that impacts every stage of drug development, from initial bioassays to final formulation.[6] For an intermediate like this compound, solubility dictates the choice of reaction solvents, purification methods, and handling procedures. The molecule's structure suggests it will be more soluble in polar organic solvents that can engage in hydrogen bonding and dipole-dipole interactions, with more limited solubility in non-polar hydrocarbon solvents.[7]

Experimental Workflow for Solubility Determination

To move from theoretical prediction to quantitative data, a systematic experimental approach is required. The following workflow outlines the determination of both kinetic and thermodynamic solubility, which provide different but complementary insights.[8] Kinetic solubility is a high-throughput measure of how readily a compound dissolves from a stock solution (often DMSO) into an aqueous buffer, while thermodynamic solubility represents the true equilibrium state between the dissolved and solid forms of the compound.[8][9]

Caption: Workflow for determining kinetic and thermodynamic solubility.

Protocol 1: Thermodynamic Solubility via Shake-Flask Method

This method determines the equilibrium solubility, a crucial parameter for pre-formulation and process chemistry.[10]

A. Principle: An excess amount of the solid compound is agitated in a solvent for an extended period to ensure equilibrium is reached between the undissolved solid and the saturated solution. The concentration of the compound in the liquid phase is then quantified.

B. Materials:

-

This compound

-

Selected solvents (e.g., Water, PBS pH 7.4, Methanol, Acetonitrile, Dichloromethane, Toluene)

-

Orbital shaker with temperature control

-

Centrifuge

-

0.22 µm PTFE syringe filters

-

Calibrated HPLC-UV system

C. Step-by-Step Methodology:

-

Preparation: Add an excess amount of this compound (e.g., 10-20 mg) to a glass vial containing a known volume (e.g., 2 mL) of the desired solvent. The presence of undissolved solid at the end of the experiment is essential.

-

Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and agitation (e.g., 200 rpm) for at least 24 hours. A 48-hour time point is recommended to confirm that equilibrium has been reached.

-

Phase Separation: After equilibration, allow the vials to stand for 30 minutes. Carefully withdraw an aliquot of the supernatant. To remove any remaining solid particles, either centrifuge the aliquot at high speed (e.g., 14,000 rpm for 15 minutes) or filter it through a 0.22 µm chemical-resistant syringe filter.[9] Causality Note: This step is critical. Centrifugation can overestimate solubility if fine particles remain suspended, while filtration can underestimate it if the compound adsorbs to the filter material. Filter compatibility and pre-saturation should be evaluated.

-

Quantification: Dilute the clarified supernatant with an appropriate mobile phase and quantify the concentration of this compound using a pre-validated stability-indicating HPLC-UV method (see Section 3.2). Prepare a calibration curve using standards of known concentration.

-

Data Reporting: Express solubility in mg/mL or µg/mL.

Predicted and Experimental Solubility Data Table

The following table provides a framework for summarizing predicted qualitative solubility based on chemical principles and for recording experimentally determined quantitative data.

| Solvent System | Solvent Type | Predicted Solubility | Experimental Solubility (mg/mL @ 25°C) |

| Water | Polar Protic | Low | [Record Experimental Data Here] |

| PBS (pH 7.4) | Aqueous Buffer | Low | [Record Experimental Data Here] |

| Methanol | Polar Protic | High | [Record Experimental Data Here] |

| Acetonitrile | Polar Aprotic | Moderate-High | [Record Experimental Data Here] |

| Dichloromethane | Polar Aprotic | Moderate-High | [Record Experimental Data Here] |

| Ethyl Acetate | Polar Aprotic | Moderate | [Record Experimental Data Here] |

| Toluene | Non-Polar | Low | [Record Experimental Data Here] |

| Hexane | Non-Polar | Very Low | [Record Experimental Data Here] |

Section 3: Stability Profile and Forced Degradation

Understanding the chemical stability of this compound is paramount for defining storage conditions, predicting shelf-life, and identifying potential impurities that may arise during synthesis or storage.[11] Forced degradation, or stress testing, is a systematic process of exposing a compound to harsh conditions to accelerate its decomposition.[12] This process is essential for elucidating potential degradation pathways, developing stability-indicating analytical methods, and ensuring the safety and efficacy of pharmaceutical products.[13]

Predicted Degradation Pathways

The chemical structure of this compound suggests several potential degradation pathways. Anilines are notoriously susceptible to oxidation, which can form colored impurities.[14] The aromatic ring and its substituents may also be susceptible to hydrolysis or photolytic reactions under certain conditions.

Caption: Predicted degradation pathways for this compound.

-

Oxidative Pathway: The amino group is a primary target for oxidation, potentially forming nitroso and nitro derivatives, or coupling to form colored dimeric impurities like azo and azoxy compounds.[15] This is often the most significant degradation pathway for anilines upon exposure to air and light.[14]

-

Hydrolytic Pathway: While the aryl-ether bond is generally stable, forced hydrolysis under harsh acidic conditions could lead to its cleavage, yielding 2-amino-4-fluorophenol. The C-F bond on an aromatic ring is exceptionally strong and highly resistant to hydrolysis.[16][17]

-

Photolytic Pathway: Exposure to high-energy UV light can induce radical reactions. This may lead to the cleavage of the C-F bond (dehalogenation) or the formation of complex polymeric materials.[11]

Protocol 2: Forced Degradation Study and Stability-Indicating HPLC Method

This protocol provides a framework for conducting stress testing in line with ICH Q1A guidelines and developing an analytical method to assess stability.[13] The goal is to achieve 5-20% degradation of the parent compound to ensure that potential degradants are formed at detectable levels.[13]

A. General Procedure for Stress Testing:

-

Stock Solution: Prepare a stock solution of this compound at approximately 1 mg/mL in a 50:50 mixture of acetonitrile and water.

-

Stress Conditions: Expose aliquots of the stock solution to the following conditions. A control sample, protected from stress (e.g., stored at 2-8°C in the dark), should be analyzed alongside the stressed samples.

-

Acid Hydrolysis: Add 1N HCl to the stock solution to a final concentration of 0.1N HCl. Heat at 60°C for 24 hours.

-

Base Hydrolysis: Add 1N NaOH to the stock solution to a final concentration of 0.1N NaOH. Heat at 60°C for 24 hours.

-

Oxidative Degradation: Add 30% hydrogen peroxide to the stock solution to a final concentration of 3% H₂O₂. Keep at room temperature for 24 hours.[18]

-

Thermal Degradation: Heat the stock solution at 70°C for 48 hours. For solid-state testing, place the powder in an oven at 70°C.[18]

-

Photolytic Degradation: Expose the stock solution in a transparent container to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-UV energy of not less than 200 watt hours/m², as specified in ICH Q1B guidelines.[19][20][21] A dark control sample wrapped in aluminum foil must be included to differentiate between photolytic and thermal degradation.[21]

-

-

Sample Quenching: After exposure, cool the samples to room temperature. Neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively. Dilute all samples to a suitable concentration (e.g., 0.1 mg/mL) for HPLC analysis.

B. Stability-Indicating RP-HPLC Method: A robust reversed-phase HPLC method is essential to separate the parent peak from all potential degradation products.[22]

| Parameter | Recommended Conditions | Rationale |

| Column | C18, 250 x 4.6 mm, 5 µm | Provides good retention and resolution for moderately polar aromatic compounds. |

| Mobile Phase A | 0.1% Formic Acid in Water | Acidified mobile phase improves peak shape for basic anilines and provides protons for mass spectrometry if used. |

| Mobile Phase B | Acetonitrile | Common organic modifier with good UV transparency. |

| Gradient | 5% to 95% B over 20 min, hold 5 min | A broad gradient ensures elution of both polar degradants and the less polar parent compound. |

| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |

| Column Temp. | 30°C | Controlled temperature ensures reproducible retention times. |

| Detection | UV at 254 nm or Diode Array Detector (DAD) | 254 nm is a common wavelength for aromatic compounds. A DAD is superior as it can assess peak purity and help identify degradants by their UV spectra. |

| Injection Vol. | 10 µL | Standard volume; can be adjusted based on sensitivity. |

Self-Validation Check: The method is considered "stability-indicating" if the chromatograms of the stressed samples show resolution (baseline separation) between the parent peak and all degradation product peaks. Peak purity analysis using a DAD should be performed on the parent peak in all stressed samples to confirm it is free from co-eluting impurities.

Forced Degradation Data Summary Table

| Stress Condition | % Degradation of Parent | No. of Degradation Products | Observations (e.g., color change) |

| Control | < 1% | 0 | Clear, colorless solution |

| 0.1N HCl, 60°C | [Record Data] | [Record Data] | [Record Data] |

| 0.1N NaOH, 60°C | [Record Data] | [Record Data] | [Record Data] |

| 3% H₂O₂, RT | [Record Data] | [Record Data] | [Record Data, e.g., "Turned yellow"] |

| Thermal (70°C) | [Record Data] | [Record Data] | [Record Data] |

| Photolytic (ICH Q1B) | [Record Data] | [Record Data] | [Record Data] |

Section 4: Safe Handling and Storage Recommendations

As a substituted aniline, this compound requires careful handling. While a specific, comprehensive safety data sheet (SDS) may be limited to supplier information, general precautions for fluoroanilines should be followed.[23][24]

-

Handling: Use in a well-ventilated area or a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[24] Avoid inhalation of dust and contact with skin and eyes.[23]

-

Storage: Store in a tightly closed container in a cool, dry, and dark place. To prevent oxidative degradation, storage under an inert atmosphere (e.g., nitrogen or argon) is recommended for long-term stability.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

This compound is a valuable chemical intermediate whose effective use hinges on a thorough understanding of its solubility and stability. This guide has provided a comprehensive framework for this characterization, moving from theoretical predictions based on molecular structure to detailed, actionable protocols for experimental determination. By implementing systematic approaches like the shake-flask method for solubility and comprehensive forced degradation studies, researchers can generate the critical data needed to optimize reaction conditions, develop robust analytical methods, ensure material quality, and accelerate the drug development process. The integrity of any synthetic endeavor relies on the quality of its starting materials; a deep knowledge of the properties of this compound is the first step toward ensuring that quality.

References

- 1. This compound | 946774-81-8 [chemicalbook.com]

- 2. This compound | 946774-81-8 [amp.chemicalbook.com]

- 3. This compound [myskinrecipes.com]

- 4. 5-Ethoxy-2-fluoroaniline | C8H10FNO | CID 21481352 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound, CasNo.946774-81-8 ZHEJIANG JIUZHOU CHEM CO.,LTD China (Mainland) [jiuzhoua.lookchem.com]

- 6. Solubility Test | AxisPharm [axispharm.com]

- 7. benchchem.com [benchchem.com]

- 8. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 9. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 10. researchgate.net [researchgate.net]

- 11. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 12. acdlabs.com [acdlabs.com]

- 13. researchgate.net [researchgate.net]

- 14. benchchem.com [benchchem.com]

- 15. globalresearchonline.net [globalresearchonline.net]

- 16. savemyexams.com [savemyexams.com]

- 17. hydrolysis halogenoalkanes hydroxide ion SN1 SN2 nucleophilic substitution reaction mechanisms to give alcohols reagents reaction conditions organic synthesis [docbrown.info]

- 18. ijrpp.com [ijrpp.com]

- 19. database.ich.org [database.ich.org]

- 20. ema.europa.eu [ema.europa.eu]

- 21. q1scientific.com [q1scientific.com]

- 22. benchchem.com [benchchem.com]

- 23. fishersci.com [fishersci.com]

- 24. aarti-industries.com [aarti-industries.com]

The Strategic Deployment of 2-Ethoxy-5-fluoroaniline in Modern Medicinal Chemistry: A Technical Guide

For Immediate Release

[City, State] – January 2, 2026 – In the landscape of contemporary drug discovery, the strategic selection of molecular building blocks is paramount to the successful development of novel therapeutics. Among the vast arsenal of chemical scaffolds available to medicinal chemists, substituted anilines represent a cornerstone for the synthesis of a multitude of biologically active molecules. This technical guide focuses on a particularly promising, yet underexplored, building block: 2-Ethoxy-5-fluoroaniline . We will delve into its intrinsic properties, strategic applications, and the rationale behind its utilization in the design of next-generation therapeutic agents, particularly in the realm of oncology.

Introduction: The Rationale for Fluorination and Alkoxylation in Drug Design

The introduction of fluorine and alkoxy groups into small molecule drug candidates is a well-established strategy to enhance their pharmacological profiles. Fluorine, with its small size and high electronegativity, can profoundly influence a molecule's pKa, lipophilicity, metabolic stability, and binding affinity to target proteins.[1] The strategic placement of a fluorine atom can block metabolic hotspots, leading to improved pharmacokinetic properties. Similarly, the incorporation of an ethoxy group can modulate solubility, membrane permeability, and receptor interactions. The combination of these two functionalities on an aniline scaffold, as in this compound, presents a unique set of properties that medicinal chemists can leverage to fine-tune the characteristics of a drug candidate.

Physicochemical Properties and Synthetic Accessibility

This compound (CAS No. 946774-81-8) is a white crystalline powder, readily available from commercial suppliers, making it an attractive starting material for drug discovery programs.[2] Its structure, featuring an electron-donating ethoxy group ortho to the amine and an electron-withdrawing fluorine atom meta to the amine, influences the reactivity of the aniline core, particularly in nucleophilic substitution and condensation reactions.

| Property | Value | Source |

| CAS Number | 946774-81-8 | [2] |

| Molecular Formula | C8H10FNO | Internal Calculation |

| Molecular Weight | 155.17 g/mol | Internal Calculation |

| Appearance | White powder | [2] |

| Application | Intermediate for pharmaceuticals ("healing drugs") | [2] |

The synthesis of this compound and its analogs typically involves multi-step sequences, often starting from readily available fluorinated nitroaromatics. A general synthetic approach is outlined below.

A [label="4-Fluoro-2-nitrophenol"]; B [label="1-Ethoxy-4-fluoro-2-nitrobenzene"]; C [label="this compound"];

A -> B [label="Ethylation (e.g., EtI, K2CO3)"]; B -> C [label="Reduction (e.g., Fe/HCl or H2/Pd-C)"]; }

Caption: Generalized synthetic route to this compound.Applications in Medicinal Chemistry: A Focus on Oncology

While specific approved drugs containing the this compound moiety are not yet prevalent in publicly available literature, its structural analogs and the broader class of fluoro-alkoxy anilines are actively being explored in drug discovery, particularly for the development of kinase inhibitors and other anticancer agents.

A Key Building Block for Kinase Inhibitors

Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers.[3] The aniline scaffold is a common feature in many kinase inhibitors, often serving as a key pharmacophore that interacts with the hinge region of the kinase ATP-binding site. The specific substitution pattern of this compound offers several potential advantages in the design of kinase inhibitors:

-

Hinge Binding: The amino group can act as a hydrogen bond donor, a critical interaction for anchoring the inhibitor to the kinase hinge.

-

Modulation of Basicity: The electronic properties of the ethoxy and fluoro substituents can fine-tune the pKa of the aniline nitrogen, influencing its hydrogen bonding capacity and overall binding affinity.

-

Occupancy of Hydrophobic Pockets: The ethoxy group can occupy hydrophobic pockets adjacent to the ATP binding site, contributing to potency and selectivity.

-

Enhanced Metabolic Stability: The fluorine atom can block potential sites of metabolism, increasing the drug's half-life.

A closely related analog, 2-(2,2-difluoroethoxy)-5-fluoroaniline hydrochloride , has been investigated for its potential anticancer properties.[4] Studies on this compound suggest that it may interact with cellular pathways involved in cell proliferation and apoptosis and influence signaling pathways such as PPAR Alpha and TGF Beta.[4] This highlights the potential of the 2-alkoxy-5-fluoroaniline scaffold in the development of novel cancer therapeutics.

Scaffold [label=" this compound | Aniline Core | Ethoxy Group | Fluoro Group"]; Kinase [label="Kinase ATP Binding Pocket | Hinge Region | Hydrophobic Pocket | Solvent Front"];

Scaffold:f1 -> Kinase:p0 [label="H-bond"]; Scaffold:f2 -> Kinase:p1 [label="Hydrophobic Interaction"]; Scaffold:f3 -> Kinase:p2 [label="Modulates Solubility/Metabolism"]; }

Caption: Conceptual interaction of a this compound-based inhibitor with a kinase active site.Synthesis of Bioactive Heterocycles: The Case of Quinazolines

Anilines are versatile precursors for the synthesis of a wide array of nitrogen-containing heterocycles, which form the core of many pharmaceuticals.[5][6][7][8] One of the most prominent applications is in the synthesis of quinazolines, a privileged scaffold in medicinal chemistry with a broad range of biological activities, including anticancer, anti-inflammatory, and antiviral properties.[5][6][7]

The synthesis of a quinazoline core from this compound can be envisioned through well-established synthetic methodologies, such as the Niementowski quinazoline synthesis or multi-step sequences involving condensation and cyclization reactions.

Experimental Protocol: Hypothetical Synthesis of a 4-Anilinoquinazoline Derivative

The following protocol outlines a plausible, though hypothetical, synthetic route to a 4-anilinoquinazoline derivative starting from this compound, based on established chemical principles for quinazoline synthesis.

Step 1: Acylation of this compound

-

To a solution of this compound (1.0 eq) in a suitable solvent (e.g., toluene or dichloromethane), add a base (e.g., triethylamine, 1.2 eq).

-

Cool the mixture to 0 °C and add a solution of an acylating agent (e.g., 2-chlorobenzoyl chloride, 1.1 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude N-(2-ethoxy-5-fluorophenyl)-2-chlorobenzamide. Purify by column chromatography if necessary.

Step 2: Cyclization to the Quinazolinone Core

-

The crude amide from the previous step can be subjected to cyclization conditions. For example, heating with phosphorus oxychloride (POCl3) can effect both chlorination and cyclization to yield a 4-chloroquinazoline intermediate.

-

Alternatively, cyclization can be achieved by heating with a dehydrating agent such as polyphosphoric acid (PPA).

Step 3: Nucleophilic Aromatic Substitution to the Final Product

-

To a solution of the 4-chloroquinazoline intermediate (1.0 eq) in a suitable solvent (e.g., isopropanol or DMF), add the desired aniline or amine (1.1 eq) and a base (e.g., diisopropylethylamine, 1.5 eq).

-

Heat the reaction mixture to reflux until the starting material is consumed (monitored by TLC or LC-MS).

-

Cool the reaction mixture and isolate the product by filtration or extraction. Purify the final 4-anilinoquinazoline derivative by recrystallization or column chromatography.

A [label="this compound", fillcolor="#EA4335", fontcolor="#FFFFFF"]; B [label="Acylation", fillcolor="#FBBC05", fontcolor="#202124"]; C [label="N-(2-ethoxy-5-fluorophenyl)benzamide", fillcolor="#F1F3F4", fontcolor="#202124"]; D [label="Cyclization/Chlorination", fillcolor="#FBBC05", fontcolor="#202124"]; E [label="4-Chloroquinazoline intermediate", fillcolor="#F1F3F4", fontcolor="#202124"]; F [label="Nucleophilic Substitution", fillcolor="#FBBC05", fontcolor="#202124"]; G [label="4-Anilinoquinazoline Product", fillcolor="#34A853", fontcolor="#FFFFFF"];

A -> B -> C; C -> D -> E; E -> F -> G; }

Caption: Workflow for the synthesis of a 4-anilinoquinazoline from this compound.Structure-Activity Relationship (SAR) Considerations

While a comprehensive SAR for this compound-derived compounds is not yet established in the public domain, we can extrapolate from general principles of medicinal chemistry and related compound series.

-

The 5-Fluoro Substituent: The fluorine at the 5-position is expected to increase metabolic stability by blocking a potential site of aromatic hydroxylation. Its electron-withdrawing nature can also influence the overall electronic properties of the molecule, potentially impacting target binding.

-

The 2-Ethoxy Substituent: The ethoxy group at the 2-position can serve multiple roles. It can act as a hydrogen bond acceptor and its steric bulk can influence the conformation of the molecule, potentially leading to improved selectivity for the target protein. Furthermore, it can enhance lipophilicity, which may improve cell permeability.

Future work in this area would involve the systematic exploration of analogs with different alkoxy groups at the 2-position and various substituents at other positions of the aniline ring to build a detailed SAR profile.

Future Perspectives and Conclusion

This compound is a promising building block for medicinal chemistry with significant potential for the development of novel therapeutics, particularly in oncology. Its unique combination of a fluorine atom and an ethoxy group on an aniline scaffold provides a versatile platform for the synthesis of kinase inhibitors and other bioactive heterocyclic compounds. While its full potential is yet to be realized in clinically approved drugs, the demonstrated activity of its close analogs suggests that we will see the emergence of this compound-containing drug candidates in the coming years. Further exploration of its applications in diverse therapeutic areas and the development of detailed structure-activity relationships will be crucial for unlocking the full therapeutic value of this intriguing molecular scaffold.

References

- 1. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound, CasNo.946774-81-8 ZHEJIANG JIUZHOU CHEM CO.,LTD China (Mainland) [jiuzhoua.lookchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Buy 2-(2,2-Difluoroethoxy)-5-fluoroaniline hydrochloride | 1431964-57-6 [smolecule.com]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. scielo.br [scielo.br]

- 8. Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]

The Versatile Synthon: A Technical Guide to 2-Ethoxy-5-fluoroaniline in Modern Organic Synthesis

Introduction: The Strategic Value of Fluorination in Drug Discovery

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of rational drug design. The unique physicochemical properties imparted by fluorine—such as increased metabolic stability, enhanced binding affinity, and modulated lipophilicity—have made fluorinated building blocks indispensable tools for the synthesis of novel therapeutic agents. Among these, 2-Ethoxy-5-fluoroaniline has emerged as a particularly valuable synthon, offering a unique combination of electronic and steric properties that have been exploited in the development of a range of biologically active molecules. This guide provides an in-depth technical overview of this compound, from its synthesis and characterization to its application as a key intermediate in the construction of complex molecular architectures.

Physicochemical Properties and Characterization

A thorough understanding of the physical and chemical properties of a building block is paramount for its effective utilization in synthesis. The properties of this compound are summarized in the table below.

| Property | Value | Source |

| CAS Number | 946774-81-8 | --INVALID-LINK-- |

| Molecular Formula | C₈H₁₀FNO | --INVALID-LINK-- |

| Molecular Weight | 155.17 g/mol | --INVALID-LINK-- |

| Appearance | White to off-white crystalline powder | Generic Supplier Data |

| Melting Point | Not readily available; typically characterized by spectroscopic methods | N/A |

| Boiling Point | Not readily available | N/A |

| Solubility | Soluble in common organic solvents such as methanol, ethanol, and dichloromethane. | Generic Supplier Data |

Spectroscopic Characterization:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the ethoxy group (a triplet and a quartet), and the amine protons. The coupling patterns of the aromatic protons will be influenced by both the fluorine and the ethoxy/amino substituents.

-

¹³C NMR: The carbon NMR spectrum will display distinct resonances for the eight carbon atoms, with the carbon atoms attached to fluorine and oxygen exhibiting characteristic chemical shifts.

-

¹⁹F NMR: A singlet in the fluorine NMR spectrum will confirm the presence of the single fluorine atom.

-

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound.

Synthesis of this compound: A Mechanistic Approach

The synthesis of this compound is typically achieved through a two-step sequence starting from a readily available nitroaromatic precursor. A common and efficient strategy involves the ethoxylation of a fluorinated nitrophenol, followed by the reduction of the nitro group.

Step 1: Williamson Ether Synthesis

The first step involves the nucleophilic substitution of a suitable precursor, such as 4-fluoro-2-nitrophenol, with an ethylating agent. This reaction proceeds via a classic Williamson ether synthesis mechanism.

Causality Behind Experimental Choices:

-

Choice of Base: A moderately strong base, such as potassium carbonate (K₂CO₃), is employed to deprotonate the phenolic hydroxyl group, forming a more nucleophilic phenoxide ion. The choice of a carbonate base is strategic as it is cost-effective, easy to handle, and sufficiently basic to drive the reaction to completion without causing unwanted side reactions.

-

Choice of Solvent: A polar aprotic solvent like dimethylformamide (DMF) or acetonitrile is ideal for this reaction. These solvents effectively solvate the cation of the base, leaving the phenoxide anion more exposed and reactive, thereby accelerating the rate of the SₙAr reaction.

-

Reaction Temperature: The reaction is typically carried out at an elevated temperature to ensure a reasonable reaction rate. However, excessively high temperatures should be avoided to minimize potential side reactions.

Step 2: Catalytic Hydrogenation

The second and final step is the reduction of the nitro group in the resulting 2-ethoxy-5-fluoronitrobenzene to the corresponding aniline. Catalytic hydrogenation is the preferred method for this transformation due to its high efficiency, clean reaction profile, and mild conditions.[1][2]

Causality Behind Experimental Choices:

-

Choice of Catalyst: Palladium on carbon (Pd/C) is a highly effective and widely used catalyst for the reduction of nitro groups.[1][2] It offers excellent activity and selectivity, and it can be easily removed from the reaction mixture by filtration.

-

Hydrogen Source: The reaction is carried out under a hydrogen atmosphere. The pressure of hydrogen gas can be varied, but often, atmospheric pressure or slightly above is sufficient.

-

Solvent: A protic solvent like methanol or ethanol is typically used as it can effectively dissolve the substrate and facilitate the transfer of hydrogen to the catalyst surface.

Below is a detailed, step-by-step protocol for the synthesis of this compound.

Experimental Protocol: Synthesis of this compound

Part A: Synthesis of 2-Ethoxy-5-fluoronitrobenzene

-

To a solution of 4-fluoro-2-nitrophenol (1.0 eq) in anhydrous dimethylformamide (DMF), add potassium carbonate (1.5 eq).

-

Stir the mixture at room temperature for 30 minutes.

-

Add ethyl iodide (1.2 eq) dropwise to the reaction mixture.

-

Heat the reaction mixture to 60-70 °C and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

-

Extract the aqueous layer with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude 2-ethoxy-5-fluoronitrobenzene.

Part B: Synthesis of this compound

-

Dissolve the crude 2-ethoxy-5-fluoronitrobenzene (1.0 eq) in methanol.

-

Carefully add 10% Palladium on carbon (5-10 mol%) to the solution.

-

Place the reaction vessel under a hydrogen atmosphere (e.g., using a hydrogen-filled balloon).

-

Stir the reaction mixture vigorously at room temperature.

-

Monitor the reaction by TLC until the starting material is completely consumed.

-

Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst.[2]

-

Wash the Celite® pad with methanol.

-

Concentrate the filtrate under reduced pressure to yield the crude this compound. The product can be further purified by column chromatography if necessary.

Visualizing the Synthesis: A Workflow Diagram

The following diagram, generated using Graphviz, illustrates the synthetic workflow for this compound.

Caption: Synthetic workflow for this compound.

Applications in Organic Synthesis: A Gateway to Complex Molecules

This compound serves as a versatile building block for the synthesis of a variety of complex organic molecules, particularly those with applications in the pharmaceutical and agrochemical industries. The presence of the aniline functionality allows for a wide range of chemical transformations.

Formation of Amides and Ureas

The primary amine of this compound readily reacts with acyl chlorides, anhydrides, and isocyanates to form the corresponding amides and ureas. This reactivity is fundamental to its use in constructing the core scaffolds of many drug candidates.

Diazotization and Subsequent Reactions

The aniline group can be converted to a diazonium salt, which is a highly versatile intermediate. Diazonium salts can undergo a variety of transformations, including Sandmeyer reactions to introduce a range of substituents (e.g., -Cl, -Br, -CN) and coupling reactions to form azo compounds.

Key Role in the Synthesis of Kinase Inhibitors

A significant application of substituted anilines, including this compound, is in the synthesis of protein kinase inhibitors.[3] Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer. Many kinase inhibitors feature a substituted aniline moiety as a key structural element that interacts with the ATP-binding site of the enzyme. The specific substitution pattern on the aniline ring, including the presence and position of fluorine and ethoxy groups, can significantly influence the inhibitor's potency, selectivity, and pharmacokinetic properties.[4][5][6][7]

The following diagram illustrates the general role of a substituted aniline, such as this compound, in the synthesis of a generic kinase inhibitor scaffold.

Caption: General scheme for the synthesis of a kinase inhibitor.

Safety and Handling

As with all chemical reagents, proper safety precautions must be observed when handling this compound. It is important to consult the Safety Data Sheet (SDS) before use. In general, it should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.

Conclusion

This compound is a valuable and versatile building block in modern organic synthesis. Its strategic combination of a reactive aniline functionality with the beneficial properties of fluorine and ethoxy substituents makes it an attractive starting material for the synthesis of complex and biologically active molecules. A thorough understanding of its synthesis, reactivity, and applications, as detailed in this guide, is essential for researchers and scientists seeking to leverage its potential in drug discovery and materials science.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. mdpi.com [mdpi.com]

- 4. benchchem.com [benchchem.com]

- 5. variational.ai [variational.ai]

- 6. Design, Synthesis, and Structure-Activity Relationships of Pyridine-Based Rho Kinase (ROCK) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Thermochemical Properties of Substituted Fluoroanilines

An In-Depth Technical Guide:

Introduction: The Significance of Fluoroanilines in Modern Chemistry

Substituted fluoroanilines are a cornerstone class of aromatic amines that command significant attention across the scientific landscape, particularly in drug development and materials science. Their unique properties, imparted by the strategic incorporation of fluorine atoms onto the aniline scaffold, make them indispensable intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced polymers.[1] The high thermal stability of poly(fluoroaniline) derivatives, for instance, is attributed to the robust C-F bonds within their structure.[2] Understanding the energetic landscape of these molecules—their stability, the energy required to break their bonds, and the heat released or absorbed during reactions—is not merely an academic exercise. For researchers, this knowledge is critical for designing efficient synthetic pathways, predicting molecular behavior, and ultimately, developing novel chemical entities with desired therapeutic or material properties.

This guide provides a comprehensive exploration of the thermochemical properties of substituted fluoroanilines. We will delve into the rigorous experimental techniques used to determine these properties, explore the power of computational chemistry in complementing and predicting thermochemical data, and analyze how the position and number of fluorine substituents influence the energetic characteristics of the molecule.

Part 1: Experimental Determination of Core Thermochemical Parameters

The foundation of thermochemistry lies in precise experimental measurement. For substituted fluoroanilines, a multi-pronged experimental approach is required to determine the key parameters that define their energetic profile, primarily the gas-phase standard molar enthalpy of formation (ΔfH°(g)). This value is the lynchpin for understanding molecular stability and is typically derived by combining data from two distinct experimental methodologies.

Enthalpy of Formation in the Condensed Phase: Rotating-Bomb Combustion Calorimetry

The standard molar enthalpy of formation in the condensed phase (ΔfH°(cr or l)) is determined from the standard molar energy of combustion (ΔcU°). For organofluorine compounds like fluoroanilines, this presents a unique challenge. The combustion process yields not only carbon dioxide and water but also highly corrosive hydrofluoric acid (HF).[3]

Expertise in Practice: Why a Rotating Bomb? A standard, static-bomb calorimeter is insufficient for these compounds.[3][4] During combustion, the HF produced can react incompletely with the bomb's internal surfaces and the aqueous solution inside, leading to an ill-defined final state and inaccurate results. The rotating-bomb calorimeter, as pioneered in the study of organosulfur and organofluorine compounds, overcomes this critical obstacle.[3][5] By rotating the bomb after combustion, the internal solution is thoroughly mixed, ensuring that the hydrofluoric acid dissolves completely to form a well-defined aqueous solution, leading to a state of thermodynamic equilibrium.[3]

-

Calorimeter Calibration: The energy equivalent of the calorimeter (εcalor) is determined with high precision by burning a certified standard substance, typically benzoic acid, under standardized conditions. This is a critical self-validating step.

-

Sample Preparation: A pellet of the solid fluoroaniline sample (mass accurately determined) is placed in a crucible (e.g., platinum). A cotton fuse of known mass and energy of combustion is positioned to ensure ignition.

-

Bomb Loading: A small, precise amount of water (typically ~1 cm³) is added to the bomb to ensure a defined aqueous phase for the HF product. The bomb is then sealed and charged with high-purity oxygen to a pressure of ~3.0 MPa.

-

Combustion: The bomb is submerged in the calorimeter's water jacket. After thermal equilibrium is reached, the sample is ignited electrically. The temperature change of the calorimeter is monitored with high precision over time. The bomb is rotated throughout the post-combustion period to ensure complete dissolution of HF.

-

Final State Analysis: After the experiment, the bomb is depressurized, and the liquid contents are analyzed to quantify the amounts of nitric acid (from residual N₂) and hydrofluoric acid formed. This validates that the reaction proceeded as expected.

-

Calculation: The standard specific energy of combustion (Δcu°) is calculated from the corrected temperature rise and the energy equivalent of the calorimeter, applying corrections for the fuse, nitric acid formation, and standard state adjustments (Washburn corrections). The standard molar enthalpy of formation in the condensed state is then derived using Hess's Law.

Workflow for Determining Gas-Phase Enthalpy of Formation

Caption: Experimental workflow for deriving gas-phase enthalpy of formation.

Enthalpy of Phase Change: Sublimation and Vaporization

To convert the condensed-phase enthalpy of formation to the gas phase, the standard molar enthalpy of sublimation (ΔsubH°) for solids or vaporization (ΔvapH°) for liquids is required.

-

Calvet High-Temperature Microcalorimetry: This is a highly sensitive and reliable method for directly measuring the enthalpy of sublimation.[1] The sample is placed in a Knudsen effusion cell within the calorimeter, and the heat absorbed during the isothermal sublimation process under vacuum is measured directly.

-

Solution Calorimetry: An alternative, indirect method involves a thermodynamic cycle.[6][7] The enthalpy of solution (ΔsolH°) of the fluoroaniline in a suitable solvent is measured. The enthalpy of sublimation can then be calculated if the enthalpy of solvation (ΔsolvH°) is known or can be reliably estimated, often using group-additivity schemes. This technique is particularly valuable for compounds that are thermally unstable.[8][9]

-

Solvent Selection: Choose a solvent in which the fluoroaniline is sufficiently soluble and for which solvation enthalpy data or reliable estimation methods exist. Benzene and acetonitrile are common choices.[6][7]

-

Measurement of Enthalpy of Solution (ΔsolH°):

-

A precision solution calorimeter is brought to thermal equilibrium at a standard temperature (e.g., 298.15 K).

-

A sealed glass ampoule containing a precisely weighed amount of the solid fluoroaniline is submerged in the solvent within the calorimeter.

-

The ampoule is broken, and the heat change associated with the dissolution process is measured until a stable baseline is re-established.

-

-

Determination of Enthalpy of Solvation (ΔsolvH°):

-

The enthalpy of solvation is the enthalpy change when one mole of the gaseous compound dissolves in the solvent.

-

This value is often calculated using a group-additivity scheme, where the solvation enthalpy is estimated from the sum of contributions of the parent molecule (e.g., aniline) and the substituent groups (e.g., fluorine).

-

-

Calculation of Enthalpy of Sublimation (ΔsubH°): The enthalpy of sublimation is derived from the following thermodynamic cycle based on Hess's Law: ΔsubH° = ΔsolH° - ΔsolvH°

Thermodynamic Cycle for Solution Calorimetry

Caption: Thermodynamic cycle used to find sublimation enthalpy via solution calorimetry.

Part 2: Computational Thermochemistry as a Predictive and Validating Tool

While experimental methods provide the benchmark for accuracy, computational chemistry offers a powerful complementary approach. It allows for the calculation of thermochemical properties for molecules that are difficult to synthesize or handle experimentally and provides deeper insights into molecular properties like bond energies.[10]

High-level ab initio composite methods, such as the Gaussian-n (Gn) theories (e.g., G3MP2B3), are designed to approximate the results of very high-level calculations at a more manageable computational cost.[11][12] These methods systematically combine results from different levels of theory and basis sets to achieve high accuracy, often within a few kJ·mol⁻¹ of experimental values ("chemical accuracy").[1][12]

The Process of Computational Thermochemistry:

-

Geometry Optimization: The molecular structure of the fluoroaniline isomer is optimized to find its lowest energy conformation.

-

Frequency Calculation: Vibrational frequencies are calculated at the optimized geometry to confirm it is a true minimum on the potential energy surface and to compute zero-point vibrational energy (ZPVE) and thermal corrections.

-

Single-Point Energy Calculations: A series of high-level single-point energy calculations are performed using large basis sets.

-

Extrapolation and Correction: The results are combined and corrected according to the specific Gn protocol to yield a highly accurate total electronic energy.

-

Thermochemical Property Calculation: Standard statistical mechanics equations are used to calculate the enthalpy and Gibbs free energy from the electronic energy and the vibrational, translational, and rotational partition functions.[11][13]

A key aspect of modern thermochemical studies is the synergy between theory and experiment. A close agreement between calculated and measured values, as has been demonstrated for numerous fluoroaniline isomers, provides strong validation for both the experimental results and the computational models.[1][14]

Part 3: Data Analysis and the Influence of Fluorine Substitution

The true value of thermochemical data lies in the ability to discern trends and understand the relationship between molecular structure and energetic stability. The substitution of hydrogen with fluorine on the aniline ring introduces profound electronic effects that modulate the molecule's properties.

Substituent Effects on Stability and Basicity

Fluorine is a highly electronegative atom, exerting a strong electron-withdrawing inductive effect (-I). It also possesses lone pairs that can participate in a resonance-donating effect (+R), though this is generally weaker than its inductive pull in anilines. The interplay of these effects depends on the position of the fluorine atom(s) relative to the amino group.

-

Inductive Effect (-I): The C-F bond is highly polarized, drawing electron density away from the aromatic ring. This effect destabilizes the anilinium cation that forms upon protonation, thereby decreasing the basicity of the amine.[15] This effect is strongest at the ortho position and diminishes with distance (meta > para).

-

Resonance Effect (+R): The lone pairs on the fluorine atom can be delocalized into the π-system of the ring. This effect increases electron density, particularly at the ortho and para positions, and can partially counteract the inductive effect.

The net result is that fluoroanilines are generally less basic than aniline itself. For instance, the pKa of the conjugate acid of 2-fluoroaniline is 3.2, while that of 4-fluoroaniline is 4.65, both significantly lower than aniline's pKa of ~4.6.[16][17]

Impact on N-H Bond Dissociation Enthalpy (BDE)

The N-H bond dissociation enthalpy is a measure of the energy required to homolytically cleave the N-H bond, forming an aminyl radical. This parameter is crucial for understanding antioxidant activity and reaction mechanisms. Substituent effects play a major role here.[18][19]

-

Electron-withdrawing groups (like fluorine via its inductive effect) generally increase the N-H BDE. They destabilize the resulting radical to a lesser extent than they destabilize the parent molecule.[18]

-

Electron-donating groups weaken the N-H bond, lowering the BDE, by stabilizing the radical product through resonance.[19]

Computational studies have shown that for substituted anilines, the N-H BDE correlates well with Hammett substituent constants (σp⁺), providing a quantitative measure of these electronic effects.[18][19]

Thermochemical Data for Fluoroaniline Isomers

The following table summarizes key experimental and computational thermochemical data for a range of fluoroaniline isomers, as determined by Ribeiro da Silva et al.[1] All values are in kJ·mol⁻¹ at T = 298.15 K.

| Compound | Formula | ΔfH°(cr or l) | Δsub/vapH° | ΔfH°(g) [Experimental] | ΔfH°(g) [G3MP2B3] |

| 2-Fluoroaniline | C₆H₆FN | -110.6 ± 1.2 | 57.0 ± 0.5 | -53.6 ± 1.3 | -55.0 |

| 3-Fluoroaniline | C₆H₆FN | -119.5 ± 1.1 | 57.3 ± 0.4 | -62.2 ± 1.2 | -62.3 |

| 4-Fluoroaniline | C₆H₆FN | -118.8 ± 1.2 | 60.1 ± 0.4 | -58.7 ± 1.3 | -59.5 |

| 2,4-Difluoroaniline | C₆H₄F₂N | -307.7 ± 1.5 | 62.0 ± 0.6 | -245.7 ± 1.6 | -246.2 |

| 2,5-Difluoroaniline | C₆H₄F₂N | -302.2 ± 1.4 | 61.2 ± 0.5 | -241.0 ± 1.5 | -241.5 |

| 2,6-Difluoroaniline | C₆H₄F₂N | -305.5 ± 1.5 | 59.5 ± 0.4 | -246.0 ± 1.6 | -247.5 |

| 3,4-Difluoroaniline | C₆H₄F₂N | -312.4 ± 1.4 | 67.2 ± 0.5 | -245.2 ± 1.5 | -246.3 |

| 3,5-Difluoroaniline | C₆H₄F₂N | -323.0 ± 1.5 | 62.5 ± 0.4 | -260.5 ± 1.6 | -260.6 |

| 2,4,6-Trifluoroaniline | C₆H₃F₃N | -487.8 ± 1.9 | 64.9 ± 0.6 | -422.9 ± 2.0 | -422.5 |

| Pentafluoroaniline | C₆H₂F₅N | -837.2 ± 2.4 | 63.8 ± 0.4 | -773.4 ± 2.4 | -780.4 |

Data sourced from Ribeiro da Silva, M. A. V., et al. (2007).[1]

The excellent agreement between the experimental and G3MP2B3 computed values for the gas-phase enthalpies of formation underscores the reliability of modern computational methods in this field.

Conclusion and Outlook

The thermochemical properties of substituted fluoroanilines are governed by a delicate balance of inductive and resonance effects, which can be precisely quantified through a combination of rigorous experimental techniques and high-level computational modeling. The use of rotating-bomb calorimetry and Calvet microcalorimetry provides benchmark data for enthalpies of formation and phase changes, while computational methods like G3MP2B3 offer powerful predictive and validation capabilities. This synergistic approach provides the robust, high-quality data that is essential for researchers in medicinal chemistry and materials science. As synthetic methodologies become more advanced, enabling the creation of increasingly complex polyfluorinated structures, this integrated experimental and computational thermochemical framework will be indispensable for rationally designing the next generation of molecules and materials.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. academic.oup.com [academic.oup.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Application of solution calorimetry in pharmaceutical and biopharmaceutical research - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. gaussian.com [gaussian.com]

- 12. uni-muenster.de [uni-muenster.de]

- 13. gaussian.com [gaussian.com]

- 14. Combined experimental and computational study of the thermochemistry of the fluoroaniline isomers. | Semantic Scholar [semanticscholar.org]

- 15. quora.com [quora.com]

- 16. 4-Fluoroaniline | C6H6FN | CID 9731 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. 2-Fluoroaniline | C6H6FN | CID 9584 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. Substituent effects on the bond dissociation enthalpies of aromatic amines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. pubs.acs.org [pubs.acs.org]

Methodological & Application

Application Note & Protocols: Synthetic Routes for 2-Ethoxy-5-fluoroaniline from Nitrobenzene Precursors

Introduction

2-Ethoxy-5-fluoroaniline is a valuable substituted aniline derivative that serves as a key building block in the synthesis of complex organic molecules. Its unique substitution pattern, featuring an electron-donating ethoxy group and an electron-withdrawing fluorine atom, makes it a critical intermediate in the development of pharmaceuticals and agrochemicals.[1][2] The presence of the fluoro and ethoxy groups can significantly influence the pharmacokinetic and pharmacodynamic properties of the final active ingredients, such as metabolic stability and binding affinity. This document provides a detailed guide for researchers and drug development professionals on two robust synthetic routes to this compound, both originating from readily available nitrobenzene precursors. The protocols are designed to be self-validating, with explanations for key experimental choices to ensure both reproducibility and a deep understanding of the underlying chemical principles.

Overview of Synthetic Strategies

The synthesis of this compound is most efficiently achieved through the late-stage reduction of its nitro precursor, 2-Ethoxy-5-fluoronitrobenzene . The primary divergence in synthetic strategy lies in the method used to construct this key intermediate. We present two field-proven pathways:

-

Pathway A: Nucleophilic Aromatic Substitution (SNAr). This route begins with the nitration of 1,4-difluorobenzene. The resulting 2,5-difluoronitrobenzene possesses a highly activated fluorine atom at the C-2 position (ortho to the nitro group), which can be selectively displaced by an ethoxide nucleophile.

-

Pathway B: O-Alkylation (Etherification). This alternative approach starts with the nitration of 4-fluorophenol to produce 5-fluoro-2-nitrophenol. The phenolic hydroxyl group is then converted to the target ethoxy group via a Williamson ether synthesis.

Both pathways converge on the common intermediate, 2-Ethoxy-5-fluoronitrobenzene, which is then reduced to the final product. The choice between pathways may depend on the availability and cost of starting materials, as well as scale-up considerations.

Caption: High-level overview of the two divergent pathways to synthesize this compound.

Pathway A: Synthesis via Nucleophilic Aromatic Substitution (SNAr)

This pathway is often preferred for its high selectivity and yields, leveraging the strong activating effect of the nitro group on the ortho position.

Workflow Diagram: Pathway A

Caption: Step-by-step workflow for the SNAr pathway.

Part 1: Nitration of 1,4-Difluorobenzene

Principle: This step involves the electrophilic aromatic substitution of 1,4-difluorobenzene. A nitronium ion (NO₂⁺), generated in situ from potassium nitrate and sulfuric acid, acts as the electrophile. The reaction is performed at a low temperature to control the exothermic reaction and minimize the formation of byproducts.

Protocol:

-

To a reaction vessel equipped with mechanical stirring and a cooling bath, add 1,4-difluorobenzene (1.0 eq) and concentrated sulfuric acid (approx. 4 volumes).

-

Cool the mixture to 5 °C with constant stirring.

-

Add potassium nitrate (1.05 eq) portion-wise over 1-2 hours, ensuring the internal temperature does not exceed 10 °C.[3]

-

After the addition is complete, stir the mixture at 5 °C for an additional 2-3 hours.

-

Monitor the reaction progress using Gas Chromatography (GC) until the starting material is consumed.

-

Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

-

The solid precipitate, 2,5-difluoronitrobenzene, is collected by vacuum filtration.[3]

-

Wash the solid with cold water until the filtrate is neutral (pH ~7).

-

Dry the product under vacuum at 40-50 °C. A typical yield for this reaction is around 83%.[3]

Part 2: Selective Ethoxylation of 2,5-Difluoronitrobenzene

Principle: The fluorine atom at the C-2 position of 2,5-difluoronitrobenzene is strongly activated towards nucleophilic attack by the adjacent electron-withdrawing nitro group. This allows for its selective displacement by sodium ethoxide, leaving the C-5 fluorine atom intact. Ethanol serves as both the source of the ethoxide nucleophile (upon reaction with sodium) and the solvent.

Protocol:

-

Prepare a solution of sodium ethoxide by carefully adding sodium metal (1.1 eq) to absolute ethanol (approx. 10 volumes) under a nitrogen atmosphere in a flask equipped with a reflux condenser.

-

Once all the sodium has reacted, add 2,5-difluoronitrobenzene (1.0 eq) to the solution.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours.

-

Monitor the reaction by Thin Layer Chromatography (TLC) or GC.

-

After completion, cool the mixture to room temperature and remove the ethanol under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield crude 2-Ethoxy-5-fluoronitrobenzene, which can be purified by column chromatography or recrystallization.

Part 3: Reduction of 2-Ethoxy-5-fluoronitrobenzene

Principle: The final step is the reduction of the nitro group to an amine. Catalytic hydrogenation is a clean and efficient method for this transformation. Raney Nickel is a common catalyst, and the reaction is carried out under a positive pressure of hydrogen gas.[4][5]

Protocol:

-

In an autoclave, charge a solution of 2-Ethoxy-5-fluoronitrobenzene (1.0 eq) in methanol (approx. 10 volumes).[4]

-

Carefully add a slurry of Raney Nickel (5-10% by weight) in methanol to the reaction mass under a nitrogen atmosphere.[4]

-

Seal the autoclave and purge it several times with nitrogen, followed by hydrogen.

-

Pressurize the vessel with hydrogen gas to 3-4 kg/cm ² and stir the reaction mixture at room temperature (25-30 °C).[4]

-

The reaction is typically complete in 8-10 hours, which can be confirmed by the cessation of hydrogen uptake.

-

Carefully vent the hydrogen and purge the autoclave with nitrogen.

-

Filter the reaction mixture through a pad of celite to remove the catalyst, washing the pad with methanol.

-

Concentrate the filtrate under reduced pressure to obtain the crude this compound. The product can be purified by vacuum distillation or column chromatography if necessary.